molecular formula C18H21ClN2O6S B3926757 N-(3-chloro-4-methoxyphenyl)-2-(2,5-dimethoxy-N-methylsulfonylanilino)acetamide

N-(3-chloro-4-methoxyphenyl)-2-(2,5-dimethoxy-N-methylsulfonylanilino)acetamide

Cat. No.: B3926757
M. Wt: 428.9 g/mol
InChI Key: HLAZBEBZKWFEKB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(2,5-dimethoxy-N-methylsulfonylanilino)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(2,5-dimethoxy-N-methylsulfonylanilino)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the chlorination of 4-methoxyaniline to obtain 3-chloro-4-methoxyaniline. This intermediate is then reacted with 2,5-dimethoxyaniline under specific conditions to form the desired product. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-(2,5-dimethoxy-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like ammonia or thiourea. Reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and pH playing critical roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its effects on biological systems and potential as a biochemical probe.

    Medicine: Exploring its pharmacological properties and potential therapeutic uses.

    Industry: Utilization in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(2,5-dimethoxy-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-chloro-4-methoxyphenyl)-2-(2,5-dimethoxy-N-methylsulfonylanilino)acetamide include other acetamides with chloro, methoxy, and sulfonyl groups. Examples include:

  • N-(3-chloro-4-methoxyphenyl)acetamide
  • 2-(2,5-dimethoxyanilino)acetamide
  • N-methylsulfonyl-2,5-dimethoxyaniline

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(2,5-dimethoxy-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O6S/c1-25-13-6-8-17(27-3)15(10-13)21(28(4,23)24)11-18(22)20-12-5-7-16(26-2)14(19)9-12/h5-10H,11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAZBEBZKWFEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-chloro-4-methoxyphenyl)-2-(2,5-dimethoxy-N-methylsulfonylanilino)acetamide
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N-(3-chloro-4-methoxyphenyl)-2-(2,5-dimethoxy-N-methylsulfonylanilino)acetamide
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N-(3-chloro-4-methoxyphenyl)-2-(2,5-dimethoxy-N-methylsulfonylanilino)acetamide
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N-(3-chloro-4-methoxyphenyl)-2-(2,5-dimethoxy-N-methylsulfonylanilino)acetamide
Reactant of Route 5
N-(3-chloro-4-methoxyphenyl)-2-(2,5-dimethoxy-N-methylsulfonylanilino)acetamide
Reactant of Route 6
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N-(3-chloro-4-methoxyphenyl)-2-(2,5-dimethoxy-N-methylsulfonylanilino)acetamide

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